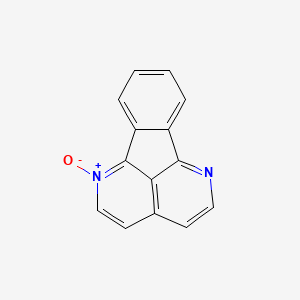
Eupolauridine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eupolauridine N-oxide is a naphthyridine derivative. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
Antifungal Activity of Eupolauridine and Its Action on DNA Topoisomerases
Eupolauridine exhibits antifungal activity by inhibiting fungal topoisomerase I and II, with notable selectivity and minimal cytotoxicity in mammalian cells (Khan et al., 2002).
Disruption of Mitochondrial Iron-Sulfur Cluster Biosynthesis
Eupolauridine disrupts mitochondrial iron-sulfur (Fe-S) cluster synthesis in fungi, causing cellular imbalances and increasing oxidative stress. This mechanism is distinct from common antifungal drugs and holds potential for new antifungal therapies (Tripathi et al., 2017).
Synthesis and Biological Evaluation
Synthesis of Alkyl and Benzyl Naphthyridinium Analogs
New analogs of eupolauridine, specifically alkyl and benzyl naphthyridinium/pyridinium types, have been synthesized and evaluated. These analogs demonstrated potential as antifungal agents against various pathogens, including bacteria and malaria parasites (Taghavi-Moghadam et al., 2016).
Miscellaneous Research
Lanthanide Coordination Properties
Research on 2,6-bis(N-tert-butylacetamide)pyridine and its N-oxide form, including eupolauridine N-oxide, explored their coordination chemistry with lanthanides, offering insights into potential biomedical applications (Binyamin et al., 2006).
Antiproliferative Alkaloids of Ambavia Gerrardii
Eupolauridine and its derivatives have been isolated and synthesized from Ambavia gerrardii, displaying moderate to strong antiproliferative activities against various cancer cell lines, indicating potential applications in cancer therapeutics (Pan et al., 2011).
Propiedades
Nombre del producto |
Eupolauridine N-oxide |
|---|---|
Fórmula molecular |
C14H8N2O |
Peso molecular |
220.23 g/mol |
Nombre IUPAC |
2-oxido-8-aza-2-azoniatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10,12,14-octaene |
InChI |
InChI=1S/C14H8N2O/c17-16-8-6-9-5-7-15-13-10-3-1-2-4-11(10)14(16)12(9)13/h1-8H |
Clave InChI |
OEFOMVQWNBXRQW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=NC=CC4=C3C2=[N+](C=C4)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



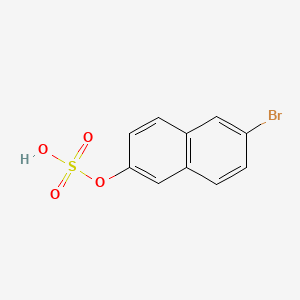
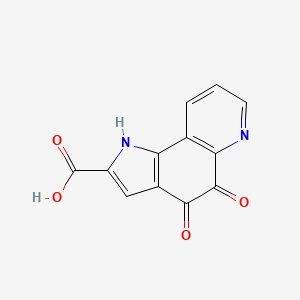
![2-Chloro-5-[(2,4,4-trimethylcyclohexen-1-yl)methyl]phenazin-1-one](/img/structure/B1208018.png)
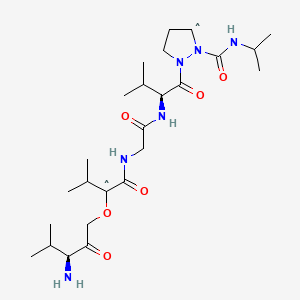
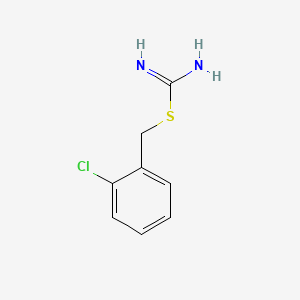
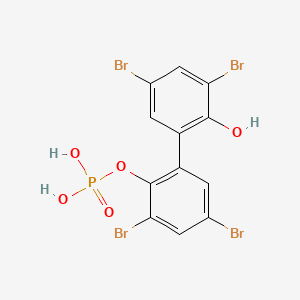
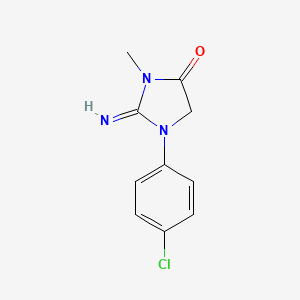
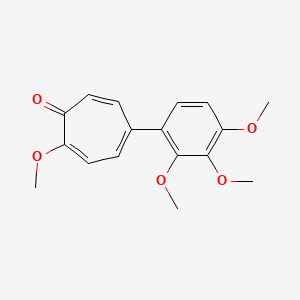
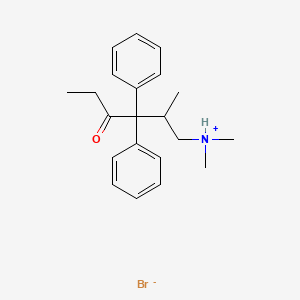
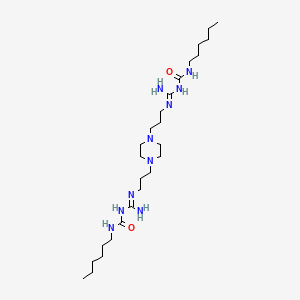
![4-[(2R)-2-[(1R,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B1208034.png)
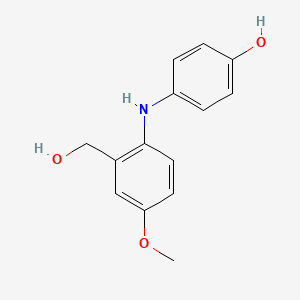
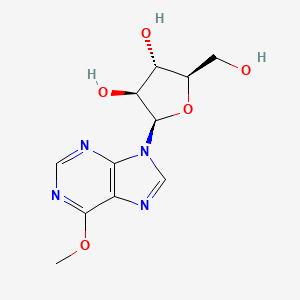
![[[5-[2,4-Dioxo-5-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]prop-1-enyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1208039.png)